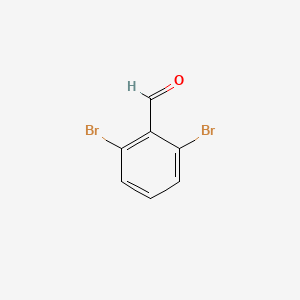

2,6-Dibromobenzaldehyde

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,6-dibromobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2O/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYNSAUGVGAOLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30505654 | |

| Record name | 2,6-Dibromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67713-23-9 | |

| Record name | 2,6-Dibromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dibromobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,6-Dibromobenzaldehyde from 1,3-Dibromobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-dibromobenzaldehyde from 1,3-dibromobenzene (B47543), a key intermediate in the development of various pharmaceutical compounds.[1][2] The primary focus is on the robust and widely utilized method of ortho-lithiation followed by formylation. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, and summarizes critical quantitative data.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of the starting material and the final product is crucial for successful synthesis and purification.

| Property | 1,3-Dibromobenzene | This compound |

| Molecular Formula | C₆H₄Br₂[3][4][5][6] | C₇H₄Br₂O[1][7] |

| Molecular Weight | 235.90 g/mol [3][5][6] | 263.91 g/mol [7] |

| Appearance | Colorless liquid[4] | Off-white crystalline powder[1][8] |

| Melting Point | -7 °C[3] | 89-91 °C[1] |

| Boiling Point | 218-220 °C[4] | Not readily available |

| Density | 1.952 g/mL at 25 °C[3] | Not readily available |

| CAS Number | 108-36-1[3][4][5][6] | 67713-23-9[7][8] |

Reaction Mechanism: Ortho-Lithiation and Formylation

The synthesis proceeds via a two-step mechanism: directed ortho-lithiation of 1,3-dibromobenzene followed by electrophilic attack of the resulting aryllithium species on a formylating agent, typically N,N-dimethylformamide (DMF).

Step 1: Directed Ortho-Lithiation

In this critical step, a strong, sterically hindered base, such as lithium diisopropylamide (LDA), is used to selectively deprotonate the aromatic ring at the position ortho to the bromine atoms. The bromine atoms, despite being deactivating, act as directing groups, facilitating the removal of the proton at the C2 position. This is due to the coordination of the lithium amide to the lone pairs of the bromine atoms, which positions the base for proton abstraction at the adjacent site. The reaction is typically carried out at very low temperatures (-78 °C) to ensure kinetic control and prevent side reactions.[9][10]

Step 2: Formylation

The highly reactive 2,6-dibromophenyllithium intermediate is then quenched with an electrophile, N,N-dimethylformamide (DMF). The nucleophilic carbon of the aryllithium attacks the electrophilic carbonyl carbon of DMF, forming a tetrahedral intermediate. Subsequent workup with an aqueous acid leads to the collapse of this intermediate and the formation of the desired this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. 1,3-Dibromobenzene 97 108-36-1 [sigmaaldrich.com]

- 4. 1,3-Dibromobenzene - Wikipedia [en.wikipedia.org]

- 5. 1,3-Dibromobenzene | C6H4Br2 | CID 7927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzene, 1,3-dibromo- (CAS 108-36-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound | C7H4Br2O | CID 12648641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 67713-23-9 [chemicalbook.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to 2,6-Dibromobenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dibromobenzaldehyde is a halogenated aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide range of organic compounds. Its unique structural features, characterized by the presence of two bromine atoms ortho to the aldehyde group, impart specific reactivity and make it a valuable building block in the fields of medicinal chemistry, materials science, and agrochemicals. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its applications, particularly in the development of novel therapeutic agents.

Physical and Chemical Properties

This compound is a solid at room temperature, typically appearing as an off-white to yellow crystalline powder.[1] It is sparingly soluble in water but shows good solubility in a variety of organic solvents.[2] Proper storage in a cool, dry place, such as a refrigerator, is recommended to maintain its stability.[3]

Tabulated Physical and Chemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄Br₂O | [4] |

| Molecular Weight | 263.91 g/mol | [4] |

| CAS Number | 67713-23-9 | [4] |

| Appearance | Off-white to yellow crystalline powder | [1] |

| Melting Point | 89-91 °C | [1] |

| Boiling Point | 279 °C (Predicted) | [5] |

| Density | 1.977 g/cm³ (Predicted) | [5] |

| Solubility | Sparingly soluble in water | [2] |

| Storage Temperature | 0-8 °C (Refrigerator) | [3][4] |

Spectroscopic Data

The structural elucidation and purity assessment of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 250 MHz): δ 10.3 (s, 1H, -CHO), 7.65 (d, J = 8.0 Hz, 2H, Ar-H), 7.23 (t, J = 8.1 Hz, 1H, Ar-H).[5]

Infrared (IR) Spectroscopy

-

~2850 and ~2750 cm⁻¹: C-H stretch of the aldehyde.

-

~1700 cm⁻¹: Strong C=O stretch of the aldehyde.

-

~1550-1600 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~750-800 cm⁻¹: C-Br stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a characteristic isotopic pattern for a compound containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The molecular ion peak [M]⁺ would be observed at m/z 262, with other significant peaks at m/z 264 and 266, corresponding to the different bromine isotopes.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the ortho-lithiation of 1,3-dibromobenzene (B47543) followed by formylation.

Experimental Protocol: Synthesis from 1,3-Dibromobenzene

Materials:

-

1,3-Dibromobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF)

-

Tetrahydrofuran (THF), anhydrous

-

Sulfuric acid (2.5 M)

-

Ethyl acetate (B1210297)

-

Ether

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions (three-neck flask, dropping funnel, condenser)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried three-neck round-bottom flask under an inert atmosphere, a solution of diisopropylamine (1.05 equivalents) in anhydrous THF is prepared.

-

The solution is cooled to 0 °C in an ice bath.

-

n-Butyllithium (1.05 equivalents) is added dropwise to the stirred solution, and the mixture is stirred at 0 °C for 30 minutes to generate lithium diisopropylamide (LDA).

-

The reaction mixture is then cooled to -78 °C using a dry ice/acetone bath.

-

A solution of 1,3-dibromobenzene (1 equivalent) in anhydrous THF is added slowly to the LDA solution. The mixture is stirred at -78 °C for 30 minutes.

-

N,N-Dimethylformamide (DMF) (1.1 equivalents) is then added dropwise to the reaction mixture.

-

The reaction is stirred at -78 °C for 1 hour.

-

The reaction is quenched by the slow addition of 2.5 M sulfuric acid.

-

The mixture is allowed to warm to room temperature and then extracted with a 1:1 mixture of ethyl acetate and ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.[5]

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications

The aldehyde functional group in this compound is a versatile handle for a variety of chemical transformations, including oxidation, reduction, and condensation reactions. The two ortho-bromine atoms influence the reactivity of the aldehyde and the aromatic ring.

Key Reactions

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 2,6-dibromobenzoic acid using common oxidizing agents like potassium permanganate (B83412) or chromic acid.

-

Reduction: The aldehyde can be reduced to 2,6-dibromobenzyl alcohol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

-

Condensation Reactions: It can undergo condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to form imines, hydrazones, and other derivatives. These reactions are fundamental in the synthesis of more complex molecules.

Applications in Drug Development

This compound is a key starting material in the synthesis of various pharmaceutical compounds, with its application in the development of anticancer agents being particularly noteworthy.[1] The dibrominated phenyl ring serves as a scaffold that can be further functionalized to create molecules with specific biological activities.

While specific signaling pathways directly modulated by this compound itself are not extensively documented, its derivatives have been investigated for their potential to interfere with cancer cell signaling. For instance, benzaldehyde (B42025) derivatives, in general, have been shown to suppress multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[6] It is plausible that the unique substitution pattern of this compound could be exploited to design inhibitors that target specific kinases or other proteins within these pathways.

Caption: Logical workflow for drug development using this compound.

Safety and Handling

This compound is classified as a skin and eye irritant.[2] It may also cause respiratory irritation. Therefore, it is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its well-defined physical and chemical properties, coupled with established synthetic protocols, make it an accessible starting material for a wide range of applications. For researchers and professionals in drug development, the potential to utilize this compound as a scaffold for the synthesis of novel therapeutic agents, particularly in the area of oncology, remains a promising avenue for future research. A thorough understanding of its reactivity and careful handling are paramount to safely and effectively harnessing its synthetic potential.

References

- 1. 2,6-DMBQ suppresses cell proliferation and migration via inhibiting mTOR/AKT and p38 MAPK signaling pathways in NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. This compound | C7H4Br2O | CID 12648641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 67713-23-9 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

2,6-Dibromobenzaldehyde molecular structure and weight

An In-depth Technical Guide to 2,6-Dibromobenzaldehyde for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, a key intermediate in various fields of chemical synthesis.

Core Properties of this compound

This compound is an aromatic compound with the chemical formula C₇H₄Br₂O.[1][2][3][4] It serves as a vital building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[2][3] Its reactivity allows for the creation of diverse molecular derivatives, making it a valuable component in drug discovery and material science.[3] The compound typically appears as an off-white or yellow crystalline powder.[2][3]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound:

| Property | Value | Source |

| Molecular Weight | 263.91 g/mol | [1][2] |

| Molecular Formula | C₇H₄Br₂O | [1][2][3][4] |

| CAS Number | 67713-23-9 | [1][2][3] |

| Melting Point | 89-94 °C | [3][5] |

| Purity | ≥97% | [3][4][5] |

| Appearance | White to yellow crystalline powder | [2][3][5] |

| SMILES | C1=CC(=C(C(=C1)Br)C=O)Br | [1] |

| IUPAC Name | This compound | [1] |

Molecular Structure

The structure of this compound consists of a benzene (B151609) ring substituted with an aldehyde group (-CHO) and two bromine atoms at the ortho positions relative to the aldehyde.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the ortho-lithiation of 1,3-dibromobenzene (B47543) followed by formylation.[6]

Materials:

-

1,3-dibromobenzene

-

Diisopropylamine (B44863) (iPr₂NH)

-

n-Butyllithium (n-BuLi, 1.6 M solution)

-

N,N-dimethylformamide (DMF)

-

Tetrahydrofuran (B95107) (THF)

-

Sulfuric acid (H₂SO₄, 2.5 M)

-

Ethyl acetate (B1210297)

-

Ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A solution of diisopropylamine (150 mmol) in tetrahydrofuran (180 mL) is cooled to 0 °C.

-

n-Butyllithium (150 mmol, 94 mL of a 1.6 M solution) is slowly added to the solution, and the mixture is stirred at 0 °C for 30 minutes.

-

The reaction mixture is then cooled to -78 °C.

-

A solution of 1,3-dibromobenzene (74.6 mmol) in THF (80 mL) is added slowly over 20 minutes.

-

The mixture is stirred at -78 °C for an additional 30 minutes.

-

N,N-dimethylformamide (150 mmol, 11.6 mL) is added, and the reaction is stirred for 1 hour at -78 °C.

-

The reaction is quenched by the addition of 2.5 M sulfuric acid (350 mL).

-

The product is extracted with a 1:1 mixture of ethyl acetate and ether (3 x 300 mL).

-

The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield this compound.[6]

Characterization

The synthesized product is typically characterized by standard analytical techniques:

-

Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum in CDCl₃ would show a characteristic aldehyde proton signal around δ 10.3 ppm (singlet), and aromatic proton signals between δ 7.2-7.7 ppm.[6]

-

Gas Chromatography (GC): Used to determine the purity of the final product, which is typically expected to be >98%.[3][5]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the aldehyde group.

Applications in Research and Development

This compound is a versatile intermediate with significant applications in several areas of chemical research and industry:

-

Pharmaceutical Synthesis: It serves as a precursor in the synthesis of various biologically active molecules, including potential anti-cancer agents.[3]

-

Agrochemicals: It is used as a building block for the development of new pesticides.[2]

-

Material Science: The compound is utilized in the synthesis of specialty polymers, liquid crystals, and dyes, contributing to advancements in electronics and textiles.[3]

-

Organic Synthesis: Its reactivity makes it a valuable tool for introducing bromine and aldehyde functionalities into complex organic molecules.[2][6]

References

An In-depth Technical Guide to the Solubility of 2,6-Dibromobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 2,6-Dibromobenzaldehyde

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its solubility behavior.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄Br₂O | [1][2] |

| Molecular Weight | 263.91 g/mol | [1][2] |

| Appearance | White to yellow crystalline powder | |

| Melting Point | 90-94 °C | |

| LogP | 3.0241 | [2] |

The presence of the polar aldehyde group and the nonpolar dibrominated benzene (B151609) ring suggests that the solubility of this compound will be dependent on the polarity of the organic solvent.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in a range of common organic solvents. Therefore, the following sections provide a detailed experimental protocol for researchers to determine these values.

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of this compound in organic solvents.[3][4][5]

Objective

To determine the saturation concentration of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (high purity, >98%)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several glass vials. An excess of the solid is crucial to ensure that a saturated solution is achieved.[5]

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[6] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is no longer changing.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Gravimetric Method:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dry solute.

-

The mass of the dissolved solute can be determined by subtracting the weight of the empty vial. The mass of the solvent can be determined by subtracting the mass of the solute and the empty vial from the initial mass of the solution.

-

-

Spectroscopic/Chromatographic Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., absorbance or peak area) versus the concentration of the standard solutions.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the precise concentration of this compound.[10]

-

-

-

Calculation and Reporting:

-

Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor.

-

The solubility should be reported in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.

-

Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. This compound | C7H4Br2O | CID 12648641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. benchchem.com [benchchem.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. pharmajournal.net [pharmajournal.net]

- 10. researchgate.net [researchgate.net]

The Commercial Landscape of 2,6-Dibromobenzaldehyde: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the commercial availability, synthesis, and reactivity of the versatile chemical intermediate, 2,6-Dibromobenzaldehyde.

Introduction

This compound is a substituted aromatic aldehyde that serves as a crucial building block in organic synthesis. Its utility is primarily derived from the presence of three reactive sites: the aldehyde functional group and two bromine atoms positioned ortho to the aldehyde. This arrangement allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties. This guide provides a comprehensive overview of its commercial availability, detailed synthetic protocols, and key applications in modern organic chemistry.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The purity levels are typically high, with most vendors offering grades of 95% or greater. It is commercially available in quantities ranging from grams to kilograms, catering to both laboratory-scale research and larger-scale synthetic needs.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 95% | 1g, 5g, 10g |

| TCI America | >98.0% (GC) | 1g, 5g |

| Chem-Impex | ≥ 98% (GC) | 1g, 5g, 25g |

| Ambeed | --- | Contact for details |

| ChemicalBook | --- | Inquire for various suppliers |

| Fisher Scientific | 98.0+% | 1g, 5g |

Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical Properties

| Property | Value |

| CAS Number | 67713-23-9 |

| Molecular Formula | C₇H₄Br₂O |

| Molecular Weight | 263.91 g/mol |

| Appearance | Off-white to yellow crystalline powder |

| Melting Point | 92 °C |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate (B1210297), and THF. |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the ortho-lithiation of 1,3-dibromobenzene (B47543) followed by formylation.

Experimental Protocol: Synthesis from 1,3-Dibromobenzene

Materials:

-

1,3-Dibromobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF)

-

Tetrahydrofuran (THF), anhydrous

-

Sulfuric acid (2.5 M)

-

Ethyl acetate

-

Ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Low-temperature bath (e.g., dry ice/acetone)

-

Standard glassware for extraction and filtration

Procedure: [1]

-

To a solution of diisopropylamine (150 mmol) in anhydrous THF (180 mL) at 0 °C, slowly add n-butyllithium (1.6 M in hexanes, 150 mmol).

-

Stir the reaction mixture at 0 °C for 30 minutes and then cool to -78 °C.

-

Slowly add a solution of 1,3-dibromobenzene (74.6 mmol) in anhydrous THF (80 mL) over 20 minutes, maintaining the temperature at -78 °C.

-

Continue stirring at -78 °C for an additional 30 minutes.

-

Add N,N-dimethylformamide (DMF, 150 mmol) to the reaction mixture.

-

Stir at -78 °C for 1 hour.

-

Quench the reaction by adding 2.5 M sulfuric acid (350 mL).

-

Extract the product with a 1:1 mixture of ethyl acetate and ether (3 x 300 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound. The reported yield for this procedure is approximately 89%.[1]

Key Reactions and Applications

The aldehyde group and the two bromine atoms of this compound can be selectively functionalized to generate a wide array of complex molecules.

Wittig Reaction

The aldehyde functionality readily undergoes Wittig-type reactions to form alkenes. This is a powerful tool for carbon-carbon double bond formation.

Representative Experimental Protocol:

-

Prepare the phosphorus ylide by treating a phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide) with a strong base (e.g., n-BuLi or NaH) in an anhydrous solvent like THF.

-

To the solution of the ylide, add a solution of this compound in THF at a controlled temperature (often 0 °C to room temperature).

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Suzuki-Miyaura Cross-Coupling

The bromine atoms on the aromatic ring are susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of biaryl compounds.

Representative Experimental Protocol:

-

In a reaction vessel, combine this compound, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen).

-

Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

-

Dry the organic layer and purify the product by column chromatography.

Role in Biological and Signaling Pathways

Currently, there is a lack of specific, publicly available scientific literature detailing the direct involvement of this compound in defined biological signaling pathways. While it is utilized as a synthetic intermediate in the preparation of molecules for drug discovery, its intrinsic biological activity and mechanism of action are not well-characterized. Research on the biological effects of benzaldehyde (B42025) and its derivatives suggests a range of activities, including potential antibiotic modulation; however, specific data for the 2,6-dibromo substituted variant is not available.[2] Researchers investigating the biological effects of compounds derived from this compound would need to conduct dedicated studies to elucidate their specific interactions with biological targets and signaling cascades.

Conclusion

This compound is a commercially accessible and highly versatile synthetic intermediate. Its value lies in the strategic placement of reactive functional groups that allow for a wide range of chemical modifications. The availability of reliable synthetic protocols and its utility in key organic reactions make it an important tool for chemists in academia and industry. While its direct role in biological pathways remains to be explored, its application in the synthesis of complex molecules for drug discovery and materials science is well-established. This guide provides a foundational understanding for researchers looking to incorporate this valuable building block into their synthetic strategies.

References

An In-depth Technical Guide to the Historical Synthesis of 2,6-Dibromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical methodologies for the synthesis of 2,6-dibromobenzaldehyde, a key intermediate in the preparation of various organic compounds. The document details classical synthetic routes, including the oxidation of 2,6-dibromotoluene (B1294787) and the formylation of 1,3-dibromobenzene (B47543), presenting them alongside more contemporary, high-yield methods for a thorough comparative analysis. Experimental protocols, quantitative data, and logical workflow diagrams are provided to offer a practical and in-depth resource for laboratory synthesis.

Core Synthesis Strategies

The historical synthesis of this compound has primarily revolved around two strategic approaches: the oxidation of a pre-functionalized toluene (B28343) derivative and the direct formylation of a dibrominated benzene (B151609) ring. Each approach has its own set of advantages and challenges, reflecting the evolution of synthetic organic chemistry.

Oxidation of 2,6-Dibromotoluene

A classical and straightforward approach involves the two-step conversion of 2,6-dibromotoluene. This method first introduces a reactive handle at the benzylic position via free-radical bromination, followed by an oxidation reaction to furnish the desired aldehyde.

Step 1: Synthesis of 2,6-Dibromobenzyl Bromide

The initial step is the selective bromination of the methyl group of 2,6-dibromotoluene. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or AIBN, under photolytic or thermal conditions.

Step 2: Oxidation of 2,6-Dibromobenzyl Bromide to this compound

With the benzylic bromide in hand, several historical oxidation methods can be employed to yield this compound.

-

The Sommelet Reaction: This named reaction, first reported by Marcel Sommelet in 1913, converts a benzyl (B1604629) halide to an aldehyde using hexamine (hexamethylenetetramine) followed by aqueous workup.[1][2] The reaction proceeds through the formation of a quaternary ammonium (B1175870) salt, which is then hydrolyzed to the aldehyde.[2] However, the Sommelet reaction is known to be inefficient for sterically hindered ortho-substituted benzyl halides, and as such, is not the preferred method for this particular substrate.[1]

-

The Kornblum Oxidation: A milder and often more efficient alternative is the Kornblum oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant in the presence of a base, such as sodium bicarbonate.[3] This method is particularly useful for converting activated halides, like benzyl bromides, to their corresponding aldehydes.

Formylation of 1,3-Dibromobenzene

A more direct, though technologically more advanced for its time, approach is the introduction of a formyl group onto the 1,3-dibromobenzene ring. This is achieved through ortho-metalation followed by quenching with a formylating agent.

-

Ortho-Lithiation and Formylation: This method involves the deprotonation of 1,3-dibromobenzene at the 2-position using a strong, sterically hindered base like lithium diisopropylamide (LDA). The resulting aryllithium species is then reacted with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. This method is highly efficient and regioselective.

Quantitative Data Summary

The following table summarizes the quantitative data for the key historical synthesis methods of this compound, allowing for a clear comparison of their efficiencies.

| Method | Starting Material | Key Reagents | Solvent | Reaction Conditions | Yield (%) |

| Ortho-Lithiation/Formylation | 1,3-Dibromobenzene | 1. LDA2. DMF | THF | 1. -78 °C, 30 min2. -78 °C, 1 h, then acidic workup | 89% |

| Kornblum Oxidation | 2,6-Dibromobenzyl Bromide | DMSO, Sodium Bicarbonate | DMSO | 95 °C, 3-8 hours, followed by aqueous workup and extraction | High |

| Sommelet Reaction | 2,6-Dibromobenzyl Bromide | Hexamine, Acetic Acid/Water | Acetic Acid/Water | Heating | Low |

Experimental Protocols

Method 1: Synthesis of this compound via Ortho-Lithiation of 1,3-Dibromobenzene

Materials:

-

1,3-Dibromobenzene

-

n-Butyllithium (1.6 M in hexanes)

-

N,N-Dimethylformamide (DMF)

-

Tetrahydrofuran (THF), anhydrous

-

Sulfuric acid (2.5 M)

-

Ethyl acetate (B1210297)

-

Ether

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of diisopropylamine (21.2 mL, 150 mmol) in anhydrous THF (180 mL) at 0 °C, slowly add n-butyllithium (94 mL, 150 mmol).

-

Stir the resulting LDA solution at 0 °C for 30 minutes, then cool to -78 °C.

-

Slowly add a solution of 1,3-dibromobenzene (17.6 g, 74.6 mmol) in anhydrous THF (80 mL) over 20 minutes, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Add N,N-dimethylformamide (11.6 mL, 150 mmol) and continue stirring at -78 °C for 1 hour.

-

Quench the reaction by adding 2.5 M sulfuric acid (350 mL).

-

Extract the product with a 1:1 mixture of ethyl acetate and ether (3 x 300 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Yield: 17.6 g (89%).

Method 2: Synthesis of this compound via Oxidation of 2,6-Dibromotoluene

Step 2a: Kornblum Oxidation of 2,6-Dibromobenzyl Bromide

Materials:

-

2,6-Dibromobenzyl bromide

-

Dimethyl sulfoxide (DMSO)

-

Sodium bicarbonate

-

Ice water

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2,6-dibromobenzyl bromide in dimethyl sulfoxide, add sodium bicarbonate.

-

Heat the reaction mixture to 95 °C and maintain for 3-8 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, pour the mixture into ice water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain this compound.[4]

Yield: High.

Signaling Pathways and Experimental Workflows

Caption: Historical synthetic routes to this compound.

This diagram illustrates the two main historical pathways for the synthesis of this compound. The top path represents the oxidation route starting from 2,6-dibromotoluene, proceeding through a benzyl bromide intermediate which is then oxidized. The bottom path shows the more direct formylation route via ortho-lithiation of 1,3-dibromobenzene.

References

An In-depth Technical Guide to the Electrophilicity of the 2,6-Dibromobenzaldehyde Carbonyl Group

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,6-Dibromobenzaldehyde is an aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry. Its utility as a building block is profoundly influenced by the reactivity of its carbonyl group. This technical guide provides a detailed analysis of the electrophilicity of the carbonyl carbon in this compound, focusing on the interplay of electronic and steric effects. Due to a scarcity of direct quantitative kinetic data in peer-reviewed literature for this specific molecule, this guide establishes a framework for its reactivity based on established chemical principles, data from analogous compounds, and detailed experimental and computational protocols for its empirical determination. The overpowering steric hindrance from the two ortho-bromo substituents is identified as the dominant factor governing its low electrophilicity.

The Core Challenge: Steric Hindrance vs. Electronic Effects

The electrophilicity of a carbonyl carbon is a critical parameter that dictates its susceptibility to nucleophilic attack, a fundamental reaction in organic chemistry. This reactivity is primarily governed by two competing factors:

-

Electronic Effects: These effects modify the electron density at the carbonyl carbon. Electron-withdrawing groups (EWGs) increase the partial positive charge (δ+) on the carbonyl carbon, enhancing its electrophilicity. Conversely, electron-donating groups (EDGs) decrease it.

-

Steric Effects: The size and proximity of substituent groups to the carbonyl center can physically obstruct the trajectory of an incoming nucleophile, raising the activation energy of the reaction and thus decreasing reactivity.

In this compound, the two bromine atoms at the ortho positions exert both electronic and steric effects.

Electronic Influence of Ortho-Bromo Substituents

Bromine is an electronegative halogen and thus acts as an electron-withdrawing group through the inductive effect (-I). This effect withdraws electron density from the benzene (B151609) ring and, by extension, from the carbonyl carbon, which should theoretically increase its partial positive charge and enhance electrophilicity. However, bromine also possesses lone pairs of electrons that can be donated to the aromatic ring via the resonance effect (+M). While the inductive effect of halogens typically outweighs their resonance effect in the context of electrophilic aromatic substitution, the net electronic impact on the carbonyl group's reactivity is a nuanced balance.

The Dominance of Steric Hindrance

Despite the electron-withdrawing nature of the bromine atoms, the most significant influence on the reactivity of this compound's carbonyl group is steric hindrance. The two bulky bromine atoms flanking the aldehyde group create a highly congested environment around the reaction center. This steric shield severely impedes the approach of nucleophiles, a necessary step for nucleophilic addition reactions.[1] This steric hindrance is so profound that it generally overrides the electronic effects, leading to a significantly lower reactivity compared to benzaldehyde (B42025) or its meta- and para-substituted counterparts.[2][3][4]

Quantitative and Semi-Quantitative Data

| Parameter | Compound | Typical Value/Range | Significance for Electrophilicity |

| ¹³C NMR Chemical Shift (C=O) | This compound | Not specifically reported, but expected in the aldehyde range. | The ¹³C chemical shift of a carbonyl carbon is sensitive to its electronic environment. Aldehyde carbonyls typically resonate between 190-200 ppm.[5][6] A downfield shift generally correlates with increased electrophilicity. |

| Benzaldehyde | ~192 ppm | Reference point. | |

| General Aliphatic Aldehydes | 190-200 ppm | Comparison class. | |

| General Ketones | 200-220 ppm | Comparison class. | |

| Taft Steric Parameter (Es) | ortho-Substituents | Varies by substituent. | The Taft equation separates polar and steric effects. A more negative Es value indicates greater steric hindrance. While not available for the entire this compound structure, the principle underscores the importance of steric bulk.[7][8] |

| Computational Data (Predicted) | This compound | Not reported in surveyed literature. | DFT calculations could provide values for the Hirshfeld charge on the carbonyl carbon and the LUMO energy. A more positive charge and a lower LUMO energy would indicate higher electrophilicity.[9][10] |

Logical and Conceptual Frameworks

The interplay of steric and electronic effects can be visualized to understand the reduced reactivity of this compound.

Caption: Interplay of steric and electronic effects in this compound.

Experimental Protocols for Determining Electrophilicity

To obtain empirical data on the electrophilicity of this compound, kinetic studies of nucleophilic addition reactions can be performed. Below are two detailed, adaptable protocols.

Protocol 1: Kinetic Analysis of Schiff Base Formation via UV-Vis Spectrophotometry

This method monitors the formation of a colored Schiff base (imine) product over time, allowing for the calculation of reaction rate constants.

Caption: Workflow for UV-Vis kinetic analysis of Schiff base formation.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 0.1 M in acetonitrile).

-

Prepare a stock solution of a suitable aromatic amine nucleophile, such as aniline (e.g., 1.0 M in acetonitrile).

-

Prepare a buffer solution (e.g., acetic acid/sodium acetate (B1210297) in acetonitrile) to maintain constant pH.

-

-

Spectrophotometer Setup:

-

Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) of the expected imine product. This can be determined by a preliminary scan of a fully reacted solution.

-

Equilibrate the cuvette holder to a constant temperature (e.g., 25.0 °C).

-

-

Kinetic Run:

-

In a quartz cuvette, pipette the this compound solution and the buffer.

-

Place the cuvette in the spectrophotometer and allow it to thermally equilibrate.

-

Initiate the reaction by adding a small volume of the aniline stock solution (to ensure pseudo-first-order conditions with respect to the aldehyde) and start data acquisition immediately.

-

Record absorbance at the chosen λ_max at regular time intervals until the reaction reaches completion or for a sufficient duration to determine the initial rate.

-

-

Data Analysis:

-

Convert the absorbance data to concentration of the product using the Beer-Lambert law (A = εbc), where the molar absorptivity (ε) is determined from a standard solution of the purified product.

-

Plot the concentration of the product versus time. The initial slope of this curve will be the initial reaction rate.

-

Determine the rate constant (k) by analyzing the rate data according to the appropriate rate law (e.g., pseudo-first-order).

-

Repeat the experiment with other substituted benzaldehydes (e.g., benzaldehyde, 4-bromobenzaldehyde) under identical conditions for a comparative analysis.

-

Protocol 2: Competitive Reduction with Sodium Borohydride (B1222165) Monitored by GC-MS

This method determines the relative reactivity of this compound by competing it against a reference aldehyde for a limited amount of a reducing agent.

Methodology:

-

Reaction Setup:

-

In a reaction vial, dissolve equimolar amounts (e.g., 1.0 mmol) of this compound and a reference aldehyde (e.g., 4-bromobenzaldehyde) in a suitable solvent (e.g., ethanol).

-

Add an internal standard (e.g., dodecane, 1.0 mmol) for accurate quantification by GC.

-

-

Reduction:

-

Prepare a stock solution of sodium borohydride (NaBH₄) in ethanol.

-

Cool the aldehyde mixture to 0 °C in an ice bath.

-

Add a substoichiometric amount of the NaBH₄ solution (e.g., 0.25 mmol, ensuring it is the limiting reagent) dropwise to the stirred aldehyde mixture.

-

Allow the reaction to proceed for a set time (e.g., 30 minutes) at 0 °C, then quench by adding a few drops of acetone (B3395972) followed by water.

-

-

Workup and Analysis:

-

Extract the mixture with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and analyze by Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Data Analysis:

-

Identify the peaks corresponding to the starting aldehydes, their corresponding alcohol reduction products, and the internal standard in the GC chromatogram.

-

Integrate the peak areas.

-

Calculate the relative conversion of each aldehyde to its alcohol product, corrected using the internal standard.

-

The ratio of the products will indicate the relative reactivity of this compound compared to the reference aldehyde. A lower conversion for this compound indicates lower electrophilicity.[11]

-

Conclusion

The electrophilicity of the carbonyl group in this compound is significantly attenuated, not by electronic effects which are minor, but by the profound steric hindrance imposed by the two ortho-bromo substituents. This makes it a considerably less reactive substrate for nucleophilic addition compared to less sterically congested benzaldehydes. While direct quantitative kinetic data is sparse, its reactivity profile can be reliably predicted through these established principles. For drug development professionals and synthetic chemists, this low reactivity must be a key consideration, often necessitating more forcing reaction conditions or alternative synthetic strategies. The experimental protocols outlined in this guide provide a robust framework for empirically quantifying this reactivity, enabling a data-driven approach to its use in complex molecular design.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. users.wfu.edu [users.wfu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Taft equation - Wikipedia [en.wikipedia.org]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 10. researchgate.net [researchgate.net]

- 11. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]

Reactivity of the C-Br Bond in 2,6-Dibromobenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromobenzaldehyde is a versatile synthetic intermediate characterized by the presence of two sterically hindered bromine atoms flanking an aldehyde functionality. This unique substitution pattern governs the reactivity of the C-Br bonds, making their selective functionalization a topic of significant interest in organic synthesis, particularly for the construction of complex molecular architectures in drug discovery and materials science. This technical guide provides a comprehensive overview of the reactivity of the C--Br bonds in this compound, focusing on key palladium-catalyzed cross-coupling reactions.

Core Concepts: Steric and Electronic Effects

The reactivity of the C-Br bonds in this compound is primarily influenced by two factors:

-

Steric Hindrance: The presence of the bulky bromine atoms and the adjacent aldehyde group creates a sterically congested environment around the C-Br bonds. This hindrance can significantly impact the approach of catalysts and coupling partners, often necessitating the use of specialized bulky ligands to facilitate the reaction.

-

Electronic Effects: The aldehyde group is a moderately deactivating, electron-withdrawing group, which can influence the electron density of the aromatic ring and, consequently, the reactivity of the C-Br bonds in oxidative addition steps of catalytic cycles.

Due to these combined effects, the selective mono-substitution of this compound can be challenging, often requiring carefully optimized reaction conditions to avoid di-substitution or undesired side reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The following sections detail the application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions to substrates analogous to this compound, providing insights into the expected reactivity and experimental considerations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organohalide with an organoboron compound. For sterically hindered substrates like this compound, the choice of catalyst, ligand, and base is crucial for achieving high yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2,6-Disubstituted Aryl Bromides

| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2,6-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 (mono) |

| 2 | 2,6-Dibromotoluene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 78 (mono) |

| 3 | Methyl 2,6-dibromobenzoate | Naphthylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 24 | 92 (mono) |

-

Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Add the degassed solvent (e.g., toluene/water, 4:1) followed by the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine (B1218219) ligand (e.g., SPhos).

-

Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2,6-Dibromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2,6-dibromobenzaldehyde as a versatile starting material. The presence of two ortho-bromo substituents and a reactive aldehyde functionality makes this compound a valuable precursor for the construction of diverse and complex molecular architectures, particularly those of interest in medicinal chemistry and materials science. The described methodologies include cyclocondensation and transition metal-catalyzed reactions, offering pathways to important heterocyclic scaffolds such as pyrimidines and quinolines.

Application Note 1: Synthesis of Substituted Dihydropyrimidines via Biginelli-type Reaction

The reaction of this compound with active methylene (B1212753) compounds and urea (B33335) or thiourea (B124793) provides a direct route to highly functionalized dihydropyrimidine (B8664642) derivatives. These scaffolds are of significant interest due to their wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties. The steric hindrance from the ortho-bromo groups can influence the reaction outcome and may require optimized conditions for high yields.

A notable example is the base-catalyzed cyclocondensation of 2,6-dihalobenzaldehydes with ethyl cyanoacetate (B8463686) and thiourea, which yields dihydro-2-thiouracil derivatives.[1] This reaction proceeds through a multi-step sequence initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization.

Quantitative Data Summary

The following table summarizes representative reaction parameters and yields for the synthesis of dihydropyrimidine derivatives from 2,6-dihalobenzaldehydes. The data is based on analogous reactions and serves as a starting point for optimization with this compound.[1]

| Entry | Dihalobenzaldehyde | Active Methylene Compound | Urea/Thiourea | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2,6-Dichlorobenzaldehyde | Ethyl Cyanoacetate | Thiourea | K₂CO₃ | Ethanol (B145695) | Reflux | 6 | 65-75 |

| 2 | 2,6-Difluorobenzaldehyde | Ethyl Cyanoacetate | Thiourea | K₂CO₃ | Ethanol | Reflux | 6 | 70-80 |

| 3 | This compound | Diethyl Malonate | Urea | Piperidine | Ethanol | Reflux | 8 | 55-65 (Estimated) |

| 4 | This compound | Ethyl Acetoacetate (B1235776) | Thiourea | NaOEt | Ethanol | Reflux | 5 | 60-70 (Estimated) |

Experimental Protocol: Synthesis of 4-(2,6-Dibromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

Materials:

-

This compound

-

Ethyl acetoacetate

-

Thiourea

-

Sodium ethoxide (NaOEt)

-

Absolute Ethanol

-

Hydrochloric acid (HCl), 1M

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, etc.)

-

Magnetic stirrer with heating plate

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.1 eq.) in absolute ethanol (30 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add this compound (1.0 eq.), ethyl acetoacetate (1.0 eq.), and thiourea (1.2 eq.).

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent). The reaction is typically complete within 5-7 hours.

-

After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water (100 mL).

-

Acidify the aqueous mixture to pH 5-6 with 1M HCl to precipitate the product.

-

Collect the solid precipitate by vacuum filtration and wash it with cold water.

-

Dry the crude product under vacuum.

-

Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidine derivative.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Caption: Synthetic pathway for the Biginelli-type reaction.

Application Note 2: Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a classical and efficient method for constructing the quinoline (B57606) ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group. While this compound is not a 2-aminoaryl aldehyde, a two-step approach can be envisioned. First, one of the bromine atoms can be substituted with an amino group via a nucleophilic aromatic substitution or a Buchwald-Hartwig amination. The resulting 2-amino-6-bromobenzaldehyde (B143974) can then undergo a Friedländer condensation. Alternatively, a domino reaction involving in-situ reduction of a nitro group to an amine followed by cyclization can be employed if starting from 2,6-dibromo-3-nitrobenzaldehyde.[2]

A more direct, albeit less common, approach might involve a reductive cyclization of a precursor derived from this compound. However, the most practical route involves the initial functionalization of one bromo position.

Quantitative Data Summary

The following table presents representative yields for the Friedländer synthesis of quinolines from various 2-aminobenzaldehydes. This data can guide the expected outcome for the synthesis starting from a 2-amino-6-bromobenzaldehyde intermediate.

| Entry | 2-Aminoaryl Aldehyde/Ketone | Active Methylene Compound | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Aminobenzaldehyde | Acetophenone (B1666503) | NaOH | Ethanol | Reflux | 4 | 85-95 |

| 2 | 2-Amino-5-chlorobenzaldehyde | Ethyl Acetoacetate | Piperidine | Ethanol | Reflux | 6 | 80-90 |

| 3 | 2-Aminobenzophenone | Malononitrile | L-Proline | DMSO | 100 | 2 | 90-98 |

| 4 | 2-Amino-6-bromobenzaldehyde (Hypothetical) | 1,3-Cyclohexanedione | p-TsOH | Toluene | Reflux | 8 | 70-85 (Estimated) |

Experimental Protocol: Synthesis of 4-Bromo-2-phenylquinoline (from 2-amino-6-bromobenzaldehyde)

Step 1: Synthesis of 2-Amino-6-bromobenzaldehyde (Illustrative)

This intermediate is not commercially available and would need to be synthesized, for example, via a directed ortho-metalation and amination sequence or through a multi-step synthesis from a suitable precursor. For the purpose of this protocol, we assume its availability.

Step 2: Friedländer Annulation

Materials:

-

2-Amino-6-bromobenzaldehyde

-

Acetophenone

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Standard glassware for organic synthesis

-

Magnetic stirrer with heating plate

-

TLC apparatus

Procedure:

-

In a 50 mL round-bottom flask, dissolve 2-amino-6-bromobenzaldehyde (1.0 eq.) and acetophenone (1.1 eq.) in ethanol (20 mL).

-

Add a catalytic amount of a base, such as a few pellets of NaOH or a few drops of piperidine.

-

Heat the mixture to reflux with stirring for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, pour the reaction mixture into cold water to induce precipitation. Collect the solid by filtration.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica (B1680970) gel.

-

Characterize the final product (4-bromo-2-phenylquinoline) by ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Friedländer synthesis of a quinoline derivative.

Application Note 3: Potential Synthesis of 1,5-Benzodiazepine Derivatives

The condensation of o-phenylenediamines with two equivalents of an aldehyde is a common method for the synthesis of 1,5-benzodiazepine derivatives.[3] this compound can be utilized in this reaction to produce benzodiazepines with bulky and functionalizable dibromophenyl substituents at the 2 and 4 positions of the diazepine (B8756704) ring. These bromine atoms can serve as handles for further diversification through cross-coupling reactions.

The reaction is typically catalyzed by a Brønsted or Lewis acid and proceeds via the formation of a di-imine intermediate which then cyclizes.

Experimental Workflow

The general workflow for the synthesis of a 1,5-benzodiazepine derivative from this compound is outlined below.

Caption: Experimental workflow for benzodiazepine (B76468) synthesis.

Proposed Experimental Protocol: Synthesis of 2,4-bis(2,6-dibromophenyl)-3H-1,5-benzodiazepine

Materials:

-

This compound

-

o-Phenylenediamine

-

Glacial acetic acid (catalyst)

-

Ethanol

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate

Procedure:

-

To a solution of o-phenylenediamine (1.0 eq.) in ethanol (25 mL) in a 100 mL round-bottom flask, add this compound (2.05 eq.).

-

Add a catalytic amount of glacial acetic acid (3-4 drops).

-

Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 3-4 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product is expected to precipitate from the solution. Collect the solid by vacuum filtration.

-

Wash the crude product with cold ethanol and dry under vacuum.

-

If necessary, purify the product by recrystallization from a suitable solvent like ethanol or by column chromatography.

-

Characterize the structure of the synthesized benzodiazepine using spectroscopic methods.

References

2,6-Dibromobenzaldehyde: A Versatile Precursor for the Synthesis of Pharmaceutical Intermediates

Application Note AP2025-12-21

Affiliation: Advanced Synthesis Group, PharmaBlock

Introduction

2,6-Dibromobenzaldehyde is a key building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide range of pharmaceutical intermediates. Its unique structural feature, a benzaldehyde (B42025) scaffold flanked by two bromine atoms, allows for selective and sequential functionalization through various cross-coupling reactions. This steric hindrance and dual reactivity make it particularly valuable for the construction of complex, sterically demanding biaryl and heterocyclic structures that are often found in biologically active molecules. This application note details the use of this compound in the synthesis of a tri-ortho-substituted biaryl aldehyde, a common core structure in several angiotensin II receptor antagonists and other therapeutic agents.

The primary application highlighted is the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds. The protocol described herein focuses on the synthesis of 2',6'-dibromo-[1,1'-biphenyl]-4-carbaldehyde, a key intermediate that can be further elaborated to access a variety of pharmaceutical targets.

Key Applications in Pharmaceutical Synthesis

This compound is instrumental in the synthesis of various pharmaceutical agents, particularly those requiring a sterically hindered biaryl backbone.[1] The bromine atoms can be selectively addressed in palladium-catalyzed reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, to introduce diverse functionalities.[1] This capability is crucial for creating libraries of compounds for drug discovery and for the total synthesis of complex natural products and their analogs.

One of the most significant applications of intermediates derived from this compound is in the development of angiotensin II receptor antagonists, a class of drugs used to treat hypertension. The sterically hindered biaryl motif is a common feature in this class of compounds, contributing to their high affinity and selectivity for the AT1 receptor.

Experimental Protocols

This section provides a detailed protocol for the synthesis of 2',6'-dibromo-[1,1'-biphenyl]-4-carbaldehyde via a Suzuki-Miyaura cross-coupling reaction.

Synthesis of 2',6'-Dibromo-[1,1'-biphenyl]-4-carbaldehyde

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 4-formylphenylboronic acid.

Reaction Scheme:

Materials:

-

This compound (1.0 equiv.)

-

4-Formylphenylboronic acid (1.2 equiv.)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv.)

-

SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv.)

-

Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv.)

-

Toluene (B28343) (anhydrous)

-

Water (degassed)

Equipment:

-

Schlenk flask

-

Magnetic stirrer with heating plate

-

Condenser

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 264 mg), 4-formylphenylboronic acid (1.2 mmol, 180 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and potassium phosphate (2.0 mmol, 424 mg).

-

Solvent Addition: Add anhydrous toluene (8 mL) and degassed water (2 mL) to the flask.

-

Reaction Execution: Stir the reaction mixture vigorously and heat to 100 °C.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 2',6'-dibromo-[1,1'-biphenyl]-4-carbaldehyde.

| Reactant 1 | Reactant 2 | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| This compound | 4-Formylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (4:1) | 100 | 16-24 | ~75-85 |

Yields are based on isolated product after purification and may vary depending on reaction scale and purity of reagents.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of complex pharmaceutical intermediates. The presented protocol for the Suzuki-Miyaura coupling demonstrates a reliable method for the construction of a sterically hindered biaryl aldehyde, a key structural motif in many therapeutic agents. The ability to perform selective and high-yielding transformations makes this compound an essential tool for researchers and scientists in the field of drug development. Further functionalization of the remaining bromine atom and the aldehyde group opens up a vast chemical space for the exploration of novel drug candidates.

References

Application Notes and Protocols for Grignard Reaction with 2,6-Dibromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting a Grignard reaction with 2,6-dibromobenzaldehyde. Due to the presence of two bromine atoms and a reactive aldehyde group on the same molecule, careful consideration of the reaction pathway is essential. The protocols outlined below address two primary synthetic strategies:

-

Protection of the Aldehyde Followed by Grignard Reagent Formation: This is the recommended approach to selectively form a Grignard reagent at one of the C-Br bonds, which can then react with an external electrophile.

-

Addition of an External Grignard Reagent to the Aldehyde: This protocol details the reaction of a separately prepared Grignard reagent with the aldehyde functionality of this compound.

The steric hindrance provided by the two ortho-bromo groups significantly influences the reactivity of the aldehyde, a factor that is addressed in the provided methodologies.[1]

Data Presentation: Reaction Parameters

The successful execution of a Grignard reaction, especially with a sterically hindered and multifunctional substrate like this compound, is highly dependent on the reaction conditions. The following table summarizes key parameters adapted from general protocols for sterically hindered aromatic aldehydes.[1]

| Parameter | Recommended Range/Value | Notes |

| Molar Ratio (Grignard:Aldehyde) | 1.1 to 2.0 equivalents | An excess of the Grignard reagent is often employed to drive the reaction to completion. |

| Solvent | Anhydrous Diethyl Ether, Anhydrous Tetrahydrofuran (THF) | THF is often preferred due to its higher boiling point and better solvating properties, which can be advantageous for less reactive systems.[1] |

| Temperature | -78 °C to Room Temperature | The initial addition of the aldehyde to the Grignard reagent is typically performed at low temperatures (e.g., 0 °C or -78 °C) to manage the exothermic nature of the reaction. The reaction may then be allowed to warm to room temperature.[1] |

| Reaction Time | 1 to 24 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |

| Work-up | Saturated aqueous NH4Cl, dilute HCl | A careful quench with a saturated aqueous solution of ammonium (B1175870) chloride is commonly used to neutralize the reaction mixture and hydrolyze the magnesium alkoxide intermediate.[1] |

| Expected Yield | Variable (Low to Moderate) | Yields can be lower than with unhindered aldehydes due to steric hindrance. Optimization of reaction conditions is critical for maximizing yield.[1] |

Experimental Protocols

Protocol 1: Protection of this compound via Acetal (B89532) Formation

To prevent the Grignard reagent from reacting with the aldehyde, it must first be protected. Acetals are excellent protecting groups for aldehydes as they are stable under the basic conditions of a Grignard reaction.[2][3][4]

Materials:

-

This compound

-

Ethylene (B1197577) glycol (1.5 equivalents)

-

p-Toluenesulfonic acid (p-TSA) (catalytic amount)

-

Toluene

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Dean-Stark apparatus

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 equivalent) in toluene.

-

Add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, indicating the completion of the reaction (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the protected aldehyde, 2-(2,6-dibromophenyl)-1,3-dioxolane (B6318176).

-

The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Formation of a Grignard Reagent from Protected this compound and Reaction with an Electrophile

Materials:

-

2-(2,6-dibromophenyl)-1,3-dioxolane (from Protocol 1)

-

Magnesium turnings (1.2 equivalents)

-

Anhydrous diethyl ether or THF

-

Iodine crystal (optional, for initiation)

-

Electrophile (e.g., acetone, benzaldehyde, CO2)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of 2-(2,6-dibromophenyl)-1,3-dioxolane (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Add a small portion of the dioxolane solution to the magnesium suspension. If the reaction does not start on its own (indicated by gentle boiling and a cloudy appearance), add a small crystal of iodine and/or gently warm the flask.[1]

-

Once initiated, add the remaining dioxolane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[1]

-

-

Reaction with Electrophile:

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve the electrophile (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the electrophile solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

-

Work-up and Deprotection:

-